3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal
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Overview
Description
3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal is an organic compound characterized by the presence of a chloro group, a nitrophenoxy group, and a phenyl group attached to a prop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal typically involves the following steps:
Nucleophilic Aromatic Substitution:
Aldol Condensation: The formation of the prop-2-enal backbone can be accomplished through aldol condensation reactions, where an aldehyde reacts with a ketone or another aldehyde under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Strong nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the chloro group can enhance lipophilicity and membrane permeability . These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal is unique due to the presence of both a nitrophenoxy group and a chloro group on the same molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58478-16-3 |
---|---|
Molecular Formula |
C15H10ClNO4 |
Molecular Weight |
303.69 g/mol |
IUPAC Name |
3-chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal |
InChI |
InChI=1S/C15H10ClNO4/c16-15(7-8-18)11-3-1-5-13(9-11)21-14-6-2-4-12(10-14)17(19)20/h1-10H |
InChI Key |
LVHSQMVYUUBJEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C(=CC=O)Cl |
Origin of Product |
United States |
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